
Isoglycyrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoglycyrol is a naturally occurring compound found in licorice (Glycyrrhiza uralensis Fisch.). It belongs to the class of coumarins, which are known for their diverse pharmacological activities. This compound has garnered attention due to its potential antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoglycyrol typically involves the extraction from licorice roots using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in licorice. advancements in extraction and purification techniques could pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: Isoglycyrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its antioxidant, antimicrobial, and anti-inflammatory effects.
Industry: Potential use in the development of nutraceuticals and pharmaceuticals
Mechanism of Action
Isoglycyrol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: Inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines
Comparison with Similar Compounds
Isoglycyrol is unique among coumarins due to its specific structural features and pharmacological activities. Similar compounds include:
Glycycoumarin: Another coumarin found in licorice with similar antioxidant properties.
Isolicoflavonol: Known for its antimicrobial effects.
Glycyrrhisoflavone: Exhibits anti-inflammatory activities
This compound stands out due to its balanced profile of antioxidant, antimicrobial, and anti-inflammatory properties, making it a promising candidate for further research and development.
Properties
CAS No. |
23013-86-7 |
|---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
6-hydroxy-21-methoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4(9),5,7,13,15(20)-heptaen-11-one |
InChI |
InChI=1S/C21H18O6/c1-21(2)7-6-12-14(27-21)9-15-17(18(12)24-3)19-16(20(23)26-15)11-5-4-10(22)8-13(11)25-19/h4-5,8-9,22H,6-7H2,1-3H3 |
InChI Key |
CFWLRXJPRRCJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(O1)C=C3C(=C2OC)C4=C(C5=C(O4)C=C(C=C5)O)C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
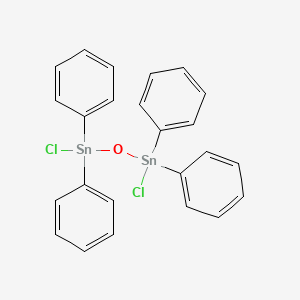
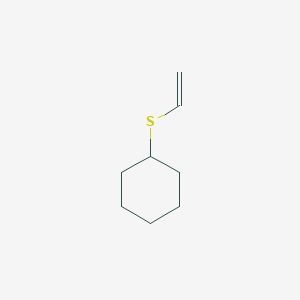

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)


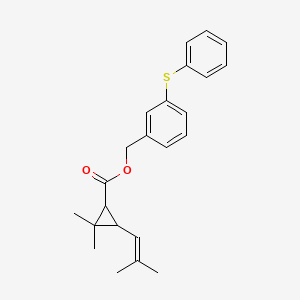
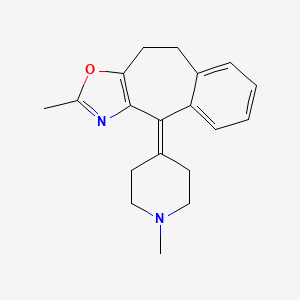

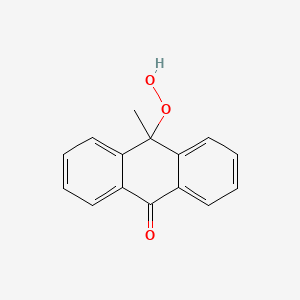
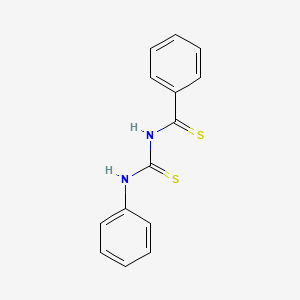

![12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine](/img/structure/B14702907.png)
